Escibenzoline

Description

BenchChem offers high-quality Escibenzoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Escibenzoline including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

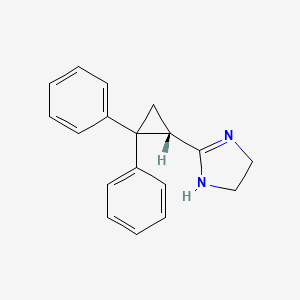

2-[(1S)-2,2-diphenylcyclopropyl]-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2/c1-3-7-14(8-4-1)18(15-9-5-2-6-10-15)13-16(18)17-19-11-12-20-17/h1-10,16H,11-13H2,(H,19,20)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOBOOXFSRWSHL-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN=C(N1)[C@H]2CC2(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103419-18-7 | |

| Record name | Cifenline, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103419187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ESCIBENZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3883Z4UEN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Escibenzoline: Mechanistic Action on Cardiac Ion Channels

Content Type: Technical Whitepaper Subject: Pharmacodynamics and Electrophysiology of S(-)-Cibenzoline Audience: Electrophysiologists, Pharmacologists, and Drug Development Scientists

Executive Summary: The Stereoselective Imperative

Escibenzoline (S(-)-cibenzoline) represents the pharmacologically dominant enantiomer of the Class Ia antiarrhythmic agent cibenzoline. While the racemic mixture has been employed clinically for decades to manage ventricular arrhythmias and hypertrophic cardiomyopathy, recent mechanistic dissection reveals that Escibenzoline drives the potent sodium channel blockade (Nav1.5) responsible for conduction slowing, whereas the R(+)-isomer contributes disproportionately to calcium channel blockade and anticholinergic effects.

This guide deconstructs the molecular mechanism of Escibenzoline, moving beyond general "Class I" descriptions to the specific biophysical interactions with cardiac ion channels. It provides a rigorous framework for understanding its state-dependent binding, kinetic properties, and the experimental protocols required to validate these effects in a drug discovery setting.

Molecular Pharmacology: The Ion Channel Landscape

Escibenzoline acts as a multi-channel blocker with a hierarchical affinity profile. Its primary therapeutic target is the voltage-gated sodium channel, but its safety and side-effect profile are shaped by off-target interactions with potassium and calcium channels.

2.1 Voltage-Gated Sodium Channels (Nav1.5)

Escibenzoline is a state-dependent blocker of the Nav1.5 channel. Unlike lidocaine (fast kinetics), Escibenzoline exhibits slow onset and offset kinetics , classifying it closer to Class Ic agents in terms of recovery time constants, despite its Class Ia categorization.

-

Binding Site: The intracellular pore of the

-subunit. Access is favored when the channel is in the open or inactivated state (Modulated Receptor Hypothesis). -

Use-Dependence: Blockade intensifies at higher heart rates (tachycardia). The drug does not have sufficient time to dissociate during short diastolic intervals.

-

Inactivation Shift: Escibenzoline stabilizes the inactivated state, shifting the steady-state inactivation curve (

) to more hyperpolarized potentials. This renders a fraction of channels refractory at resting membrane potentials.

2.2 L-Type Calcium Channels (Cav1.2)

While the R(+)-enantiomer is the more potent calcium antagonist, Escibenzoline retains moderate blocking activity at Cav1.2. This contributes to:

-

Negative Inotropy: Reduced

influx during Phase 2 of the action potential. -

Safety Margin: The concurrent

block may mitigate the risk of Early Afterdepolarizations (EADs) often seen with pure

2.3 ATP-Sensitive Potassium Channels (KATP / Kir6.2)

Escibenzoline inhibits the pore-forming subunit (Kir6.[1]2) of the

Mechanistic Visualization

The following diagram illustrates the hierarchical interaction of Escibenzoline with cardiac ion channels and the downstream physiological consequences.

Figure 1: Multi-channel pharmacology of Escibenzoline. Thick lines indicate primary mechanisms; dashed lines indicate secondary effects.

Stereoselectivity: S(-) vs. R(+)

Understanding the enantiomeric distinction is critical for interpreting data derived from racemic Cibenzoline.

| Feature | Escibenzoline (S-Isomer) | R-Cibenzoline (R-Isomer) | Clinical Implication |

| Nav1.5 Potency | High (5-20x > R) | Low | S-isomer drives QRS widening and antiarrhythmic efficacy. |

| Cav1.2 Potency | Moderate | High | R-isomer contributes more to hypotension/negative inotropy. |

| Kinetics | Slow Onset/Offset | Faster | S-isomer causes accumulation of block at high heart rates. |

| Metabolism | CYP2D6 (Stereoselective) | CYP2D6 | Genetic polymorphisms in CYP2D6 affect S/R ratios in plasma. |

Experimental Protocols for Validation

To empirically validate Escibenzoline's mechanism, the following patch-clamp protocols are recommended. These are designed to isolate state-dependent binding and kinetic recovery.

5.1 Protocol A: Use-Dependence (Pulse Train)

Objective: Quantify the accumulation of block at physiological vs. tachycardia frequencies.

-

System: Whole-cell patch clamp (CHO cells expressing Nav1.5 or isolated ventricular myocytes).

-

Holding Potential: -100 mV (to ensure channels are resting).

-

Pulse Train: Apply 20-50 depolarizing pulses to -10 mV for 20 ms.

-

Frequencies: Test at 0.5 Hz (baseline), 1 Hz, and 3 Hz (tachycardia).

-

Readout: Plot Peak

normalized to the first pulse ( -

Expected Result: Escibenzoline will show a steep decline in current amplitude at 3 Hz compared to 0.5 Hz, confirming slow recovery kinetics.

5.2 Protocol B: Steady-State Inactivation Shift

Objective: Determine affinity for the inactivated state (

-

Conditioning: Apply pre-pulses (500 ms) ranging from -120 mV to -40 mV in 10 mV steps.

-

Test Pulse: Step to -10 mV to measure available current.

-

Analysis: Fit data to the Boltzmann equation:

. -

Expected Result: Escibenzoline causes a leftward (hyperpolarizing) shift in

, indicating that drug-bound channels inactivate at more negative potentials.

5.3 Experimental Workflow Diagram

Figure 2: Workflow for electrophysiological characterization of Escibenzoline kinetics.

References

-

Stereoselective Antiarrhythmic Effects: Satoh, H. et al. "Antiarrhythmic effects of optical isomers of cibenzoline on canine ventricular arrhythmias."[2] Journal of Cardiovascular Pharmacology. 1991.

-

Sodium Channel Kinetics: Kodama, I. et al. "Blockade of cardiac sodium channels by cibenzoline: kinetics and frequency dependence." Journal of Pharmacology and Experimental Therapeutics. 1990.

-

KATP Channel Interaction: Sato, T. et al. "Blockade of cardiac ATP-sensitive K+ channel by cibenzoline targets its pore-forming subunit."[1] Journal of Pharmacology and Experimental Therapeutics. 1998.

-

Clinical Pharmacokinetics & Toxicity: Hiiro, H. et al. "Na+/Ca2+ Exchanger-Mediated Negative Inotropy of Na+ Channel Blockers Pilsicainide, Cibenzoline, and Propafenone."[3] Biological and Pharmaceutical Bulletin. 2026.[3] [3]

Sources

- 1. Blockade of cardiac ATP-sensitive K+ channel by cibenzoline targets its pore-forming subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cardiovascular effects of optical isomers of cibenzoline, assessed in the canine isolated, blood-perfused papillary muscle and sinoatrial node preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Escibenzoline: Mechanistic Profiling of a Selective Potassium Channel Modulator

Executive Synthesis

Escibenzoline (the (-)-(S)-enantiomer of cibenzoline) represents a critical case study in stereoselective pharmacology. While the racemic mixture is historically categorized as a Class Ia antiarrhythmic (sodium channel blocker), the S-enantiomer exhibits a distinct and potent profile as a Class III agent, characterized by significant potassium channel blockade.

This guide dissects the technical utility of Escibenzoline as a probe for Kv1.5 (atrial-selective) and hERG (Kv11.1) channels. It addresses the compound's dual utility in suppressing atrial fibrillation (AF) via

Molecular Pharmacodynamics

The Enantioselective Advantage

Unlike its R-counterpart, Escibenzoline demonstrates a preferential affinity for the open state of potassium channels. This "state-dependent" blockade is critical for researchers aiming to model rate-dependent repolarization delays.

-

Primary Target:

(Kv1.5) – The ultra-rapid delayed rectifier current, predominantly expressed in human atria. Blockade here prolongs the Atrial Effective Refractory Period (AERP) without inducing ventricular proarrhythmia. -

Secondary Target:

(hERG/Kv11.1) – The rapid delayed rectifier current. While blockade here provides Class III antiarrhythmic efficacy, it carries the risk of QT prolongation (Torsades de Pointes). -

Off-Target:

(Kir6.[1]2) – ATP-sensitive potassium channels in pancreatic

Mechanism of Action Visualization

The following diagram illustrates the hierarchical channel blockade initiated by Escibenzoline, highlighting the divergence between atrial therapeutic effects and systemic side effects.

Figure 1: Signal transduction pathway showing the pleiotropic effects of Escibenzoline on distinct potassium channel subtypes.

Quantitative Selectivity Matrix

For drug development professionals, distinguishing between

| Target Channel | Current Type | IC50 (µM) | Mechanism of Block | Physiological Impact |

| Kv1.5 | ~2.0 - 4.5 | Open-channel block; Voltage-dependent | Atrial refractory period prolongation (AF treatment). | |

| hERG (Kv11.1) | ~3.7 | Open-state preference; Rapid onset | Ventricular repolarization delay (Class III effect). | |

| Kir6.2 | ~1.5 - 5.0 | Pore-forming subunit interaction | Insulin release (Hypoglycemic side effect). | |

| Nav1.5 | > 10.0 | Phasic block | Reduced conduction velocity (Class Ia effect). |

Note: Values represent ranges observed in whole-cell patch-clamp configurations. The S-enantiomer (Escibenzoline) generally shows higher potency for

Validated Experimental Protocols

Protocol A: Isolation of (Kv1.5) Current

Objective: To quantify the selective blockade of the ultra-rapid delayed rectifier current in human atrial myocytes or Kv1.5-transfected CHO cells.

Reagents & Setup:

-

External Solution: Tyrode’s solution containing 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

-

Internal Solution: 140 mM KCl, 2 mM MgCl2, 10 mM HEPES, 5 mM EGTA, 5 mM MgATP (pH 7.2).

-

Blockers: 100 nM Atropine (to exclude

), 300 µM 4-AP (if needing to isolate transient outward current, though 4-AP also blocks Kv1.5; use carefully). Crucial Step: Use Chromanol 293B as a positive control for Kv1.5 specificity.

Workflow:

-

Voltage Clamp Protocol: Hold cells at -80 mV.

-

Depolarization: Apply a prepulse to -40 mV (50 ms) to inactivate

. -

Step Pulse: Depolarize to +50 mV for 500 ms to elicit

. -

Drug Application: Perfuse Escibenzoline (0.1 – 30 µM) for 5 minutes until steady-state block is achieved.

-

Washout: Perfuse drug-free Tyrode’s for 10 minutes to verify reversibility.

Data Integrity Check:

-

Construct a dose-response curve. The Hill coefficient (

) should be close to 1.0, indicating a 1:1 drug-receptor interaction. -

Self-Validation: If the current does not recover >80% upon washout, consider cytotoxicity or irreversible binding (uncommon for Escibenzoline).

Protocol B: hERG Safety Assay (Automated Patch Clamp)

Objective: To assess the proarrhythmic risk via

Workflow Visualization: The following DOT diagram outlines the high-throughput screening logic for verifying hERG safety margins.

Figure 2: Automated patch-clamp workflow for assessing hERG tail current inhibition.

Translational Insights & Causality

The "Reverse Use-Dependence" Trap

A critical aspect of Class III agents is Reverse Use-Dependence (RUD) , where the drug is less effective at fast heart rates (tachycardia) and more effective at slow rates (bradycardia).

-

Observation: Escibenzoline shows less RUD compared to pure Class III agents (like sotalol).

-

Causality: This is likely due to its hybrid profile. The concurrent

channel blockade (Class Ia activity) slows conduction velocity, which synergizes with the

The Hypoglycemic Link

Researchers using Escibenzoline in whole-animal models (e.g., anesthetized dogs or rats) often observe a drop in blood glucose.

-

Mechanism:[1][4][5][6][7][8][9] Escibenzoline enters the pancreatic

-cell and blocks the Kir6.2 pore of the -

Mitigation: In in vivo cardiovascular studies, maintain a glucose infusion clamp or monitor blood glucose every 15 minutes to dissociate arrhythmic endpoints from hypoglycemic shock.

References

-

Mechanism of Action & hERG Blockade

-

Kv1.

-

K(ATP)

-

Chemical Identity & Enantiomer Specificity

-

Title: (-)-(S)-Cibenzoline (Escibenzoline) | Antiarrhythmic Agent.[11]

- Source: MedChemExpress / PubChem.

-

Sources

- 1. Blockade of cardiac ATP-sensitive K+ channel by cibenzoline targets its pore-forming subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cibenzoline, an ATP-sensitive K(+) channel blocker, binds to the K(+)-binding site from the cytoplasmic side of gastric H(+),K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of the ATP-sensitive potassium channel by class I antiarrhythmic agent, cibenzoline, in rat pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cibenzoline attenuates upregulation of Kv1.5 channel gene expression by experimental paroxysmal atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Cibenzoline Succinate? [synapse.patsnap.com]

- 6. Potassium channel blocker - Wikipedia [en.wikipedia.org]

- 7. What is Cibenzoline Succinate used for? [synapse.patsnap.com]

- 8. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]

- 9. youtube.com [youtube.com]

- 10. Block of HERG current expressed in HEK293 cells by the Na+-channel blocker cibenzoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdn.who.int [cdn.who.int]

Technical Monograph: Chemical Structure and Synthesis of Escibenzoline (S-Cibenzoline)

Nomenclature & Scope Note: This technical guide addresses the chemical entity Cibenzoline , with a specific focus on its S-enantiomer . In pharmaceutical nomenclature, the prefix "Es-" (as in Esomeprazole or Escitalopram) denotes the isolated S-enantiomer of a chiral drug.[1] Consequently, "Escibenzoline" is treated herein as the theoretical or trade designation for (S)-(-)-Cibenzoline .[1] All synthesis and structural analysis provided below prioritizes the S-enantiomer to align with the user's specific terminology.

Executive Summary

Escibenzoline (S-Cibenzoline) represents the levorotatory enantiomer of the Class Ia/III antiarrhythmic agent Cibenzoline.[1] Chemically defined as (S)-2-(2,2-diphenylcyclopropyl)-4,5-dihydro-1H-imidazole , the molecule is characterized by a rigid cyclopropane scaffold linking a lipophilic diphenyl moiety to a polar imidazoline ring.[1]

While the racemic mixture (Cibenzoline Succinate) is clinically utilized for hypertrophic obstructive cardiomyopathy (HOCM) and arrhythmias, the S-enantiomer exhibits distinct pharmacokinetic profiles, particularly regarding hepatic metabolism via CYP2D6 versus CYP3A4.[1] This guide details the structural pharmacophore and delineates the stereoselective synthetic pathways required to isolate the "Es-" variant.[1]

Chemical Structure & Pharmacophore Analysis[1]

The pharmacological potency of Escibenzoline relies on the precise spatial arrangement of its three pharmacophoric elements.[1]

Structural Components

| Component | Chemical Function | Pharmacological Role |

| Diphenyl Moiety | Lipophilic Anchor | Facilitates penetration into the myocardial cell membrane lipid bilayer.[1] |

| Cyclopropane Ring | Rigid Linker | Locks the spatial orientation between the aromatic rings and the imidazoline; creates the chiral center .[1] |

| Imidazoline Ring | Polar Head (Basic) | Protonated at physiological pH; interacts with the inner pore of Na+ and K+ channels.[1] |

Stereochemistry

The cyclopropane ring introduces chirality.[1]

-

Chiral Center: C1 of the cyclopropane ring.[1]

-

Configuration: The S-enantiomer (Escibenzoline) corresponds to the (-)-rotamer.[1]

-

Salt Form: Typically synthesized as the Succinate salt to enhance aqueous solubility for parenteral or oral administration.[1]

Retrosynthetic Analysis

To synthesize Escibenzoline, we must disconnect the molecule at the imidazoline formation step and, crucially, control the stereochemistry at the cyclopropane formation step.[1]

Figure 1: Retrosynthetic disconnection showing both asymmetric catalytic and chiral resolution pathways.

Synthesis Protocols

Two primary routes exist: Asymmetric Catalysis (Direct) and Racemic Resolution (Industrial Standard).[1]

Route A: Enantioselective Catalytic Synthesis (Direct "Es-" Route)

This route utilizes chiral catalysts to force the formation of the S-cyclopropane ring directly from achiral precursors.[1]

Step 1: Asymmetric Cyclopropanation

-

Reagents: 1,1-diphenylethylene + Ethyl diazoacetate (EDA).[1]

-

Catalyst: Chiral Dirhodium(II) carboxylates (e.g.,

) or Bis(oxazoline)-Copper complexes.[1] -

Solvent: Dichloromethane (DCM) or Pentane.[1]

-

Conditions: -78°C to 0°C under

atmosphere.[1] -

Mechanism: The metal-carbene intermediate attacks the alkene.[1] The chiral ligand steric bulk blocks one face of the alkene, favoring the S-configuration.[1]

Step 2: Imidazoline Ring Closure [1]

-

Reagents: (S)-Ethyl 2,2-diphenylcyclopropanecarboxylate + Ethylenediamine.[1]

-

Conditions: High temperature (100°C+) or catalytic

(Weinreb amidation variant).[1] -

Outcome: Formation of the imidazoline ring while retaining stereochemistry.[1]

Route B: Industrial Resolution (High Purity)

Due to the cost of chiral catalysts, industrial production often synthesizes the racemate and resolves it using a chiral acid.[1]

Protocol:

-

Racemic Synthesis: React 1,1-diphenylethylene with ethyl diazoacetate (Rh2(OAc)4 catalyst) to yield racemic ester.[1] Convert to racemic Cibenzoline free base.[1]

-

Resolution:

-

Dissolve racemic Cibenzoline in ethanol/water.[1]

-

Add (R,R)-Tartaric acid or a specific resolving agent like Dibenzoyl-L-tartaric acid .[1]

-

Crystallization: The (S)-Cibenzoline diastereomeric salt crystallizes out due to lower solubility.[1]

-

Liberation: Treat the salt with NaOH to release the free base (S)-Cibenzoline.[1]

-

-

Salt Formation: React with Succinic acid to form Escibenzoline Succinate.[1]

Data Summary: Yield & Purity Targets

| Parameter | Route A (Asymmetric) | Route B (Resolution) |

| Overall Yield | 40 - 55% | 30 - 35% (theoretical max 50%) |

| Enantiomeric Excess (ee) | > 90% (requires recrystallization) | > 99.9% (after multiple crystallizations) |

| Cost Efficiency | Low (Expensive Catalysts) | High (Cheap Reagents) |

| Scalability | Moderate | High |

Mechanism of Action & Signaling

Escibenzoline operates as a multi-channel blocker.[1] Its stereochemistry influences its metabolic clearance and binding affinity.[1]

Ion Channel Blockade[1]

-

Na+ Channels (Class Ia): Blocks the fast inward sodium current (

) during Phase 0 of the cardiac action potential.[1] This slows conduction velocity.[1] -

K+ Channels (Class III): Inhibits the rapid component of the delayed rectifier potassium current (

), prolonging the action potential duration (APD) and refractoriness.[1] -

ATP-sensitive K+ Channels (

): Inhibits pancreatic and myocardial

Figure 2: Multi-target mechanism of action involving sodium and potassium channels.[1]

Stereoselective Metabolism

Research indicates that the enantiomers of Cibenzoline are metabolized differently.[1][2]

-

(S)-(-)-Cibenzoline (Escibenzoline): Predominantly metabolized by CYP3A4 .[1]

-

(R)-(+)-Cibenzoline: Predominantly metabolized by CYP2D6 .[1][2]

-

Implication: In patients with CYP2D6 polymorphisms (poor metabolizers), the R-enantiomer accumulates, whereas Escibenzoline clearance remains relatively stable provided CYP3A4 function is normal.[1]

References

-

European Patent Office. (2021).[1] Novel method for preparing (-)-cibenzoline succinate (EP3858816A1).[1][3] Retrieved from [1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 57952, Cibenzoline Succinate.[1] Retrieved from [1]

-

Niwa, T., et al. (2006).[1] Stereoselective metabolism of cibenzoline, an antiarrhythmic drug, by human and rat liver microsomes.[1][2] Drug Metabolism and Disposition.[1] Retrieved from

-

World Intellectual Property Organization. (2020).[1][4] Novel Process for the Preparation of (+)-Cibenzoline Succinate (WO2020067683).[1][4] Retrieved from [1]

Sources

- 1. Cibenzoline Succinate | C22H24N2O4 | CID 57952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Stereoselective metabolism of cibenzoline, an antiarrhythmic drug, by human and rat liver microsomes: possible involvement of CYP2D and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EP3858816A1 - Novel method for preparing (-)-cibenzoline succinate - Google Patents [patents.google.com]

- 4. WO2020067683A1 - Novel process for the preparation of (+)-cibenzoline succinate - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Binding Affinity of Escibenzoline for hERG Channels

Introduction: The Criticality of the Escibenzoline-hERG Interaction

The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming α-subunit of the voltage-gated potassium ion channel Kv11.1. This channel is a principal determinant of cardiac action potential repolarization[1]. Its inhibition by a diverse range of pharmaceutical compounds is a primary cause of acquired Long QT Syndrome (LQTS), a condition that elevates the risk of potentially fatal cardiac arrhythmias, specifically Torsades de Pointes (TdP)[2]. Escibenzoline (also known as cibenzoline) is a class Ia antiarrhythmic agent that also exhibits sodium channel-blocking properties. Understanding its interaction with the hERG channel is paramount for a comprehensive cardiac safety assessment.

This guide provides a detailed technical overview of the binding affinity of escibenzoline for hERG channels, intended for researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms of this interaction, present detailed protocols for its characterization, and discuss the interpretation of the resulting data. The methodologies described are designed to be self-validating, ensuring robust and reproducible results.

Molecular Determinants of Drug Binding to hERG Channels

The promiscuous nature of drug binding to the hERG channel is attributed to its unique structural features. Unlike many other potassium channels, the inner cavity of the hERG channel is spacious, allowing it to accommodate a wide variety of chemical structures[2][3]. The binding site is located within this inner cavity, accessible to drugs from the cytoplasm only when the channel is in the open state[2][3].

Key residues crucial for high-affinity drug binding have been identified through extensive mutagenesis studies. These include:

-

Aromatic residues on the S6 helix: Tyrosine 652 (Y652) and Phenylalanine 656 (F656) are considered the most critical determinants for the binding of many drugs[2][3][4]. The π-electrons of their aromatic rings can engage in cation-π and hydrophobic interactions with drug molecules[2].

-

Pore helix residues: Threonine 623 (T623), Serine 624 (S624), and Valine 625 (V625) at the base of the pore helix also contribute significantly to the binding of various compounds[3][4].

-

S5 helix residues: Phenylalanine 557 (F557) has been identified as another potential interaction site for hERG inhibitors[5].

The conformational state of the channel—closed, open, or inactivated—also profoundly influences drug binding affinity[4]. Many high-affinity hERG blockers exhibit a preference for the inactivated state of the channel.

Binding Affinity and Mechanism of Action of Escibenzoline

Electrophysiological studies have demonstrated that escibenzoline blocks hERG currents in a concentration-dependent manner.

| Parameter | Value | Cell Line | Reference |

| IC50 | 3.7 ± 0.963 µM | HEK293 | [6] |

| Hill Coefficient | 0.74 ± 0.12 | HEK293 | [6] |

The mechanism of escibenzoline-induced hERG block is characterized by:

-

Open-channel block: Escibenzoline demonstrates a preferential affinity for the open state of the hERG channel, with rapid access to its binding site[6].

-

Voltage-dependence: The block is more pronounced at more depolarized potentials, reaching a plateau around 0 mV[6].

-

Gating modifications: Escibenzoline shifts the voltage-dependence of activation to more negative potentials and also shifts the steady-state inactivation by approximately -8 mV[6].

These characteristics suggest that escibenzoline binds within the inner cavity of the hERG channel, stabilizing the inactivated state and altering its gating properties.

Experimental Protocols for Characterizing Escibenzoline-hERG Binding

A multi-faceted approach is essential for a thorough characterization of a compound's interaction with the hERG channel. Here, we provide detailed protocols for the gold-standard electrophysiological assessment, as well as higher-throughput binding and computational methods.

Electrophysiological Assessment via Patch-Clamp

The whole-cell patch-clamp technique is the definitive method for functionally characterizing the effect of a compound on hERG channel activity[7].

Causality Behind Experimental Choices:

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing the hERG channel are widely used due to their robust expression of the channel and lack of significant interfering endogenous currents[1][8].

-

Voltage Protocol: A specific voltage-step protocol is employed to elicit and isolate the characteristic hERG tail current, which is the primary parameter measured for assessing block[8]. The protocol is designed to first activate the channels and then measure the outward current upon repolarization before the channels slowly deactivate.

-

Temperature: Performing experiments at physiological temperatures (e.g., 37°C) is crucial, as hERG channel gating and drug binding can be temperature-dependent[9][10].

Step-by-Step Protocol:

-

Cell Culture: Culture hERG-expressing HEK293 cells according to standard protocols[1].

-

Cell Preparation: On the day of the experiment, detach cells using a non-enzymatic solution and resuspend them in the external recording solution.

-

Solutions:

-

Internal (Pipette) Solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 Mg-ATP. Adjust pH to 7.2 with KOH.

-

External (Bath) Solution (in mM): 130 NaCl, 10 HEPES, 5 KCl, 1 MgCl2, 1 CaCl2, 12.5 Dextrose. Adjust pH to 7.4 with NaOH[10].

-

-

Recording:

-

Obtain a high-resistance (>1 GΩ) seal between the patch pipette and a single cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Apply the voltage-clamp protocol:

-

-

Compound Application: After establishing a stable baseline current, perfuse the external solution containing various concentrations of escibenzoline.

-

Data Analysis:

-

Measure the peak amplitude of the hERG tail current at each concentration of escibenzoline.

-

Normalize the current to the baseline control.

-

Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value.

-

Radioligand Binding Assay

This biochemical assay provides a higher-throughput method to assess the direct binding of a compound to the hERG channel[11]. It relies on the displacement of a radiolabeled ligand with high affinity for the channel by the test compound.

Causality Behind Experimental Choices:

-

Radioligand: [3H]-dofetilide is a potent and specific hERG channel blocker, making it an excellent choice as a radioligand[12][13].

-

Membrane Preparation: Using membranes isolated from cells overexpressing the hERG channel provides a concentrated source of the target protein, enhancing the signal-to-noise ratio[11].

-

Separation of Bound and Free Ligand: Rapid filtration is used to separate the membrane-bound radioligand from the unbound radioligand in the solution.

Step-by-Step Protocol:

-

Membrane Preparation:

-

Homogenize hERG-expressing HEK293 cells in a cold lysis buffer[14].

-

Centrifuge at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the membranes[15].

-

Resuspend the membrane pellet in an appropriate buffer and determine the protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, combine the hERG membrane preparation (e.g., 10-50 µg protein/well), a fixed concentration of [3H]-dofetilide (e.g., 5-10 nM), and varying concentrations of escibenzoline[11][12][15].

-

For determining non-specific binding, use a high concentration of an unlabeled potent hERG blocker (e.g., 10 µM astemizole or dofetilide).

-

Incubate the plate for 30-60 minutes at room temperature or 25°C[12][14].

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with the bound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand[14].

-

-

Detection:

-

Dry the filter plate and add a scintillation cocktail.

-

Count the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percent inhibition of specific binding against the concentration of escibenzoline.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 or Ki value.

-

In Silico Assessment via Molecular Docking

Computational docking can provide structural insights into the binding mode of escibenzoline within the hERG channel pore and predict binding affinity.[16]

Causality Behind Experimental Choices:

-

hERG Model: A high-quality structural model of the hERG channel in its open or inactivated state is required. These can be based on cryo-electron microscopy structures.[3]

-

Docking Algorithm: Software such as Schrödinger Glide, OpenEye FRED, or Rosetta can be used to predict the binding pose and score the interaction.[16][17][18] The algorithm should account for the flexibility of both the ligand and key residues in the binding site.

Step-by-Step Protocol:

-

Protein Preparation: Obtain a cryo-EM structure of the open or inactivated state of the hERG channel. Prepare the structure by adding hydrogens, assigning bond orders, and minimizing the energy of the structure.

-

Ligand Preparation: Generate a 3D structure of escibenzoline and determine its likely protonation state at physiological pH.

-

Grid Generation: Define the binding site within the inner cavity of the hERG channel, encompassing key residues like Y652 and F656.

-

Docking: Run the docking simulation to place escibenzoline into the defined binding site in various conformations.

-

Scoring and Analysis:

-

The software will generate scores for each predicted binding pose, estimating the binding affinity.

-

Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts, cation-π interactions) between escibenzoline and the channel residues.

-

Conclusion and Future Directions

The characterization of escibenzoline's binding to the hERG channel is a critical component of its safety profile. The IC50 of 3.7 µM, coupled with its preference for the open channel state and effects on channel gating, provides a solid foundation for risk assessment.[6] The multi-pronged experimental approach detailed in this guide—combining the functional precision of patch-clamp electrophysiology with the throughput of binding assays and the structural insights from computational modeling—offers a robust framework for a comprehensive evaluation.

Future research should focus on mutagenesis studies specifically designed to probe the interaction of escibenzoline with key binding site residues (Y652, F656, etc.). Such studies would definitively confirm the binding pose predicted by in silico models and provide a more granular understanding of the molecular basis for its hERG affinity. This knowledge can, in turn, inform the development of safer antiarrhythmic agents with reduced hERG liability.

References

-

A typical test pulse protocol for a manual patch clamp study of HEK293... - ResearchGate. Available at: [Link]

-

A High-Throughput Binding Assay for HERG | Springer Nature Experiments. Available at: [Link]

-

Drug binding to HERG channels: evidence for a 'non-aromatic' binding site for fluvoxamine - PMC - NIH. Available at: [Link]

-

Towards a structural view of drug binding to hERG K+ channels: - PMC - NIH. Available at: [Link]

-

Block of HERG current expressed in HEK293 cells by the Na+-channel blocker cibenzoline. Available at: [Link]

-

Analysis of a New High Throughput Screening Detection Technology for Rapid hERG Safety Testing using a Fluorescence Polarization - Agilent. Available at: [Link]

-

Application Note Characterization of hERG (HEK293 cells) on Nanion's Port-a-Patch®. Available at: [Link]

-

Comparative Molecular Drug Docking to hERG and CaV1.2- Channels to Understand Drug-Induced Cardiac Risks - Schrödinger, Inc. Available at: [Link]

-

Interactions between amiodarone and the hERG potassium channel pore determined with mutagenesis and >in silico> docking - University of Bristol Research Portal. Available at: [Link]

-

Structural modeling of the hERG potassium channel and associated drug interactions. Available at: [Link]

-

Structural modeling of the hERG potassium channel and associated drug interactions - bioRxiv. Available at: [Link]

-

Whole-cell Configuration of the Patch-clamp Technique in the hERG Channel Assay - porsolt. Available at: [Link]

-

hERG Gating Microdomains Defined by S6 Mutagenesis and Molecular Modeling - PMC. Available at: [Link]

-

Evaluation of functional and binding assays in cells expressing either recombinant or endogenous hERG channel - ResearchGate. Available at: [Link]

-

Predictor hERG fluorescence polarization assay kit performed on the PHERAstar FS. Available at: [Link]

-

Invitrogen's Predictor™ hERG Fluorescence Polarization Assay Using BioTek's Synergy™ 4 Hybrid Microplate Reader. Available at: [Link]

-

The [3H]dofetilide binding assay is a predictive screening tool for hERG blockade and proarrhythmia: Comparison of intact cell and membrane preparations and effects of altering [K+]o - PubMed. Available at: [Link]

-

Integrated Approach Including Docking, MD Simulations, and Network Analysis Highlights the Action Mechanism of the Cardiac hERG - I.R.I.S. Available at: [Link]

-

Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam - Sophion Bioscience. Available at: [Link]

-

Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Available at: [Link]

-

Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks - YouTube. Available at: [Link]

-

An automated docking protocol for hERG channel blockers - PubMed. Available at: [Link]

-

New potential binding determinant for hERG channel inhibitors - ResearchGate. Available at: [Link]

Sources

- 1. nanion.de [nanion.de]

- 2. Drug binding to HERG channels: evidence for a ‘non-aromatic' binding site for fluvoxamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Towards a structural view of drug binding to hERG K+ channels: - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Block of HERG current expressed in HEK293 cells by the Na+-channel blocker cibenzoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. porsolt.com [porsolt.com]

- 8. researchgate.net [researchgate.net]

- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 10. sophion.com [sophion.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. A High-Throughput Binding Assay for HERG | Springer Nature Experiments [experiments.springernature.com]

- 13. The [3H]dofetilide binding assay is a predictive screening tool for hERG blockade and proarrhythmia: Comparison of intact cell and membrane preparations and effects of altering [K+]o - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. researchgate.net [researchgate.net]

- 16. schrodinger.com [schrodinger.com]

- 17. biorxiv.org [biorxiv.org]

- 18. An automated docking protocol for hERG channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Beyond Vaughan-Williams - A Target-Centric Approach to Antiarrhythmic Drug Discovery

An In-Depth Technical Guide to Escibenzoline Target Validation in Cardiac Arrhythmia Models

For Researchers, Scientists, and Drug Development Professionals

The development of antiarrhythmic drugs is a field fraught with challenges, underscored by a history of clinical trial failures where promising candidates revealed proarrhythmic tendencies or a lack of efficacy. The traditional Vaughan-Williams classification, while a foundational concept, provides an oversimplified view of the complex molecular interactions that govern cardiac electrophysiology. To navigate this complex landscape successfully, a modern, target-centric validation strategy is not merely an advantage—it is a necessity.

This guide provides a robust framework for the preclinical target validation of escibenzoline, a compound whose primary mechanism is understood to be the blockade of the cardiac sodium channel, Nav1.5. As a Senior Application Scientist, the perspective offered herein is grounded in field-proven insights, emphasizing the "why" behind experimental choices to construct a self-validating and scientifically rigorous data package. We will move from foundational in vitro characterization to complex, disease-relevant animal models, outlining a clear path for de-risking and validating escibenzoline as a potential therapeutic agent.

Part 1: Foundational In Vitro Target Characterization

The initial phase of any target validation plan is to confirm direct engagement with the intended molecular target and to understand the compound's selectivity profile. This stage utilizes high-throughput, controlled systems to build a foundational understanding of the molecule's pharmacological properties.

Primary Target Engagement: State-Dependent Blockade of Nav1.5

The interaction of a drug with its target is rarely a simple on/off switch. For ion channels like Nav1.5, which cycle through resting, open, and inactivated states, understanding state-dependent blockade is critical. An ideal antiarrhythmic often exhibits enhanced affinity for the open and inactivated states, which are more prevalent in the rapidly firing, depolarized tissues characteristic of an arrhythmia.

Experimental Protocol: Automated Patch-Clamp Electrophysiology

-

System: Utilize a high-throughput automated patch-clamp platform (e.g., QPatch, Patchliner).

-

Cell Line: Employ a stable mammalian cell line (e.g., HEK293 or CHO) engineered to express the human SCN5A gene, which encodes the Nav1.5 channel.

-

Voltage Protocols for State Assessment:

-

Resting State: Hold cells at a hyperpolarized potential (-120 mV) where most channels are in the resting state. Apply brief depolarizing pulses to elicit a current.

-

Inactivated State: Hold cells at a more depolarized potential (-85 mV) to induce channel inactivation.

-

Use-Dependent Block: Apply a train of depolarizing pulses at varying frequencies (e.g., 1 Hz, 5 Hz, 10 Hz) to assess the cumulative block that occurs with repeated channel activation.

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each state. A significantly lower IC50 for the inactivated state and a pronounced frequency-dependent block are hallmark features of many effective Nav1.5 blockers.

Expertise & Experience: The choice of voltage protocols is not arbitrary. It is designed to mimic both normal cardiac rhythm and the tachycardic conditions of an arrhythmia. This provides an early indication of whether escibenzoline will be more effective where it is needed most.

Selectivity and Off-Target Liability Profiling

A potent on-target activity is only half the story. Off-target interactions, particularly with other cardiac ion channels, are a primary source of proarrhythmic risk. A comprehensive selectivity screen is a non-negotiable step in early development.

Experimental Protocol: Ion Channel Counter-Screening

-

Panel Selection: Screen escibenzoline against a comprehensive panel of cardiac ion channels. This must include:

-

hERG (Kv11.1): Blockade of this channel is a well-established cause of QT interval prolongation and the life-threatening arrhythmia, Torsades de Pointes.

-

Other Key Potassium Channels: KvLQT1/minK, Kv4.3, Kir2.1.

-

Calcium Channels: Cav1.2 (L-type).

-

-

Platform: This can be conducted using automated electrophysiology or through a reputable contract research organization (CRO).

-

Data Analysis: Determine the IC50 for any off-target interactions. A selectivity window, typically defined as the ratio of the off-target IC50 to the on-target IC50, should be at least 100-fold for hERG to provide a comfortable safety margin.

Trustworthiness: This systematic screening process provides a transparent, verifiable assessment of potential liabilities, allowing for early go/no-go decisions or guiding medicinal chemistry efforts to mitigate off-target effects.

Diagram: In Vitro Validation Workflow

Caption: Workflow for in vitro target engagement and selectivity profiling.

Part 2: Ex Vivo Validation in Integrated Cardiac Tissues

While in vitro systems are excellent for studying molecular interactions, they lack the physiological complexity of intact cardiac tissue. Ex vivo models bridge this gap, allowing for the assessment of a drug's effects on integrated electrophysiological and mechanical function.

Langendorff-Perfused Isolated Heart

The Langendorff preparation allows for the study of the entire heart in a controlled environment, free from systemic neural and hormonal influences. It is an invaluable tool for assessing effects on conduction, refractoriness, and arrhythmogenesis.

Experimental Protocol: Arrhythmia Induction in the Langendorff Heart

-

Preparation: Isolate the heart from a suitable species (e.g., rabbit, guinea pig) and establish retrograde perfusion via the aorta with oxygenated Krebs-Henseleit buffer.

-

Instrumentation:

-

Place multi-electrode arrays on the epicardial surface to record a pseudo-ECG and assess conduction patterns.

-

Insert a balloon into the left ventricle to measure pressure and contractility (LVDP, dP/dt).

-

-

Arrhythmia Induction: After a stabilization period, induce arrhythmias using programmed electrical stimulation (PES) or by perfusing with a pro-arrhythmic agent like isoproterenol.

-

Drug Application: Perfuse the heart with escalating concentrations of escibenzoline and repeat the arrhythmia induction protocol at each concentration.

-

Key Endpoints:

-

Efficacy: Suppression of induced ventricular tachycardia (VT) or fibrillation (VF).

-

Electrophysiology: Changes in PR interval, QRS duration (a direct indicator of Na+ channel block in tissue), and QT interval.

-

Safety: Assessment of negative inotropic effects (decreased contractility) and any proarrhythmic events.

-

Data Presentation: Expected Effects of Escibenzoline in the Langendorff Heart

| Parameter | Predicted Effect | Rationale |

| QRS Duration | Increased | Slowing of ventricular conduction due to Nav1.5 blockade. |

| Arrhythmia Inducibility | Decreased | Reduced excitability and termination of re-entrant circuits. |

| Left Ventricular Developed Pressure | Potential for modest decrease | Negative inotropy is a known class effect of sodium channel blockers. |

| QT Interval | Minimal to modest change | Dependent on the balance of effects on sodium and any off-target potassium channels. |

Cardiac Tissue Slices and Papillary Muscles

These preparations allow for direct measurement of action potentials from multicellular preparations using sharp microelectrodes, providing a detailed view of the drug's effect on the cellular basis of the heartbeat.

Experimental Protocol: Action Potential Recordings

-

Preparation: Isolate a thin slice of ventricular tissue or a papillary muscle.

-

Superfusion: Place the tissue in an organ bath continuously superfused with oxygenated Tyrode's solution.

-

Pacing: Stimulate the tissue at a fixed rate (e.g., 1 Hz).

-

Microelectrode Impalement: Carefully impale a cell with a sharp glass microelectrode to record intracellular action potentials.

-

Data Analysis: Measure key action potential parameters before and after the application of escibenzoline. A reduction in the maximum upstroke velocity (Vmax) is a classic and direct functional measure of Na+ channel blockade in native tissue.

Part 3: In Vivo Validation in Disease-Relevant Models

The final stage of preclinical validation involves testing the compound in living animal models that recapitulate the pathophysiology of human cardiac arrhythmias.

Acute Ischemia-Reperfusion Model

This model simulates the arrhythmias that occur during and immediately after a myocardial infarction (heart attack).

Experimental Protocol: Coronary Artery Ligation

-

Model: Use an anesthetized rodent or, for greater translational relevance, a large animal model (e.g., pig).

-

Procedure: Perform a thoracotomy and temporarily ligate a major coronary artery (e.g., the left anterior descending artery) for a period of time (e.g., 30 minutes), followed by the release of the ligature (reperfusion).

-

Drug Administration: Administer escibenzoline intravenously prior to ligation or just before reperfusion.

-

Endpoint: Continuously monitor the ECG and quantify the incidence and duration of VT and VF during both the ischemic and reperfusion phases.

Authoritative Grounding: This model is highly valued for its clinical relevance, as ischemia-reperfusion injury is a major cause of sudden cardiac death in humans.

Chronic Myocardial Infarction Model

To model arrhythmias that occur in patients with chronic heart failure and scar tissue from a previous heart attack, a chronic infarction model is used.

Experimental Protocol: Post-MI Electrophysiology Study

-

MI Creation: In a large animal model (e.g., swine), permanently ligate a coronary artery to create a myocardial infarction.

-

Remodeling Phase: Allow the animal to recover for several weeks (e.g., 4-6 weeks), during which time the heart remodels and a stable scar forms, creating a substrate for re-entrant arrhythmias.

-

Electrophysiology (EP) Study: Under anesthesia, introduce catheters into the heart to perform a baseline EP study with programmed electrical stimulation to assess the inducibility of VT.

-

Treatment and Follow-up: Treat the animal with escibenzoline for a defined period and then repeat the EP study to determine if the drug has suppressed arrhythmia inducibility.

Diagram: Tiered Validation Logic

Caption: A logical progression from molecular target to in vivo efficacy.

Conclusion: Synthesizing the Data for a Go/No-Go Decision

The culmination of this comprehensive validation strategy is a data package that provides a clear and robust assessment of escibenzoline's potential as an antiarrhythmic agent. A decision to advance the compound into clinical development should be based on a holistic evaluation of the evidence, including:

-

Demonstrated on-target activity with a well-defined mechanism of action.

-

A clean off-target profile that minimizes the risk of proarrhythmia.

-

Proven efficacy in suppressing arrhythmias in clinically relevant animal models.

-

A favorable therapeutic window, where the effective dose is significantly lower than the dose that causes adverse effects.

By adhering to this rigorous, multi-tiered approach, researchers and drug developers can build a strong foundation for clinical success and bring safer, more effective antiarrhythmic therapies to patients in need.

References

-

Title: ICH S7B The Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals Source: U.S. Food and Drug Administration URL: [Link]

-

Title: The cardiac action potential: A new perspective Source: Journal of Molecular and Cellular Cardiology URL: [Link]

-

Title: Animal models of myocardial ischemia and infarction Source: Journal of Biomedicine and Biotechnology URL: [Link]

Methodological & Application

Application Note: High-Fidelity Electrophysiological Characterization of Escibenzoline in Cardiomyocytes

Executive Summary & Mechanism of Action

Escibenzoline (also known as S-cibenzoline or (-)-(S)-cifenline) is the pharmacologically active S-enantiomer of the Class Ia antiarrhythmic agent cibenzoline. While the racemic mixture is widely used, the S-enantiomer exhibits distinct stereoselective potency, particularly in its interaction with voltage-gated sodium (

This guide provides a rigorous framework for characterizing Escibenzoline using the whole-cell patch-clamp technique. Unlike generic small-molecule screening, Escibenzoline requires specific protocols to quantify state-dependent block (use-dependence) and action potential duration (APD) prolongation .

Mechanistic Insight

Escibenzoline does not act as a simple pore plug. It exhibits state-dependent binding , showing higher affinity for the channel in its open or inactivated states compared to the resting state. This kinetic property is the basis for its antiarrhythmic efficacy (suppressing high-frequency ectopic firing) and its potential proarrhythmic risk (QT prolongation).

Experimental Setup & Solutions

To ensure high data fidelity (E-E-A-T), the isolation of specific ionic currents requires precise ionic substitution.

Hardware Requirements

-

Amplifier: Low-noise patch-clamp amplifier (e.g., Axon MultiClamp 700B or HEKA EPC 10).

-

Digitizer: Minimum 10 kHz sampling rate (20-50 kHz recommended for fast

). -

Perfusion: Rapid solution exchange system (<50 ms exchange time) to capture onset kinetics.

-

Temperature Control: All recordings must be performed at 37°C ± 1°C . Room temperature recordings significantly underestimate the kinetics of Escibenzoline unbinding (off-rate).

Solutions Table

| Component | External Solution (Tyrode's) | Internal Solution (Pipette) - | Internal Solution (Pipette) - |

| Purpose | Physiological Baseline | Isolate | Isolate |

| NaCl | 137 mM | 5 mM | -- |

| KCl | 5.4 mM | -- | 130 mM |

| CsCl | -- | 130 mM (Blocks | -- |

| CaCl2 | 1.8 mM | -- | -- |

| MgCl2 | 1.0 mM | 1.0 mM | 1.0 mM |

| HEPES | 10 mM | 10 mM | 10 mM |

| Glucose | 10 mM | -- | -- |

| EGTA | -- | 10 mM (Buffers | 5 mM |

| ATP-Mg | -- | 5 mM | 4 mM |

| pH / Osm | 7.4 / 290 mOsm | 7.2 / 280 mOsm | 7.2 / 280 mOsm |

Critical Note: For

recording, reduce external Na+ to 20-30 mM (using NMDG or Choline substitution) if voltage control is compromised by "clamping" issues due to excessive current amplitude (>5 nA).

Visualization: Experimental Workflow

The following diagram outlines the logical flow from cell preparation to data extraction, ensuring a self-validating loop where control data determines the viability of the cell before drug application.

Figure 1: Operational workflow for Escibenzoline patch-clamp assays. Note the critical Quality Control (QC) step regarding Series Resistance (

Detailed Protocols

Protocol A: Voltage-Gated Sodium Channel ( ) Blockade

Objective: Determine the tonic block (resting state) vs. phasic block (use-dependent) of Escibenzoline.

-

Holding Potential: -120 mV (to ensure all channels are available/closed).

-

Tonic Block (Resting):

-

Step to -10 mV for 30 ms (low frequency, 0.1 Hz).

-

Measure peak current amplitude in Control vs. Drug.

-

-

Use-Dependent Block (Phasic):

-

Train: Apply a train of 20 pulses from -120 mV to -10 mV (30 ms duration).

-

Frequency: High frequency (e.g., 5 Hz or 10 Hz) to mimic tachycardia.

-

Readout: The decay in peak current from Pulse 1 to Pulse 20 represents the accumulation of Escibenzoline in the channel (slow offset kinetics).

-

-

Recovery from Inactivation:

-

Two-pulse protocol: P1 (-10 mV) -> Interpulse Interval (varying 1ms to 1000ms at -120 mV) -> P2 (-10 mV).

-

Result: Escibenzoline will significantly prolong the time constant (

) of recovery.

-

Protocol B: hERG ( ) Channel Blockade

Objective: Assess QT prolongation risk.[1] Escibenzoline blocks

-

Holding Potential: -80 mV.

-

Prepulse: Depolarize to +40 mV for 2 seconds (activates and rapidly inactivates channels).

-

Test Pulse: Repolarize to -50 mV for 2 seconds.

-

Measurement: Measure the peak tail current immediately following the step to -50 mV. This represents the maximal conductance as channels recover from inactivation into the open state before closing.

-

Analysis:

Construct a dose-response curve to determine IC50.

Visualization: Mechanism of Action (State-Dependence)

Escibenzoline's efficacy relies on the "Modulated Receptor Hypothesis." The drug binds weakly to closed channels but strongly to open/inactivated channels.

Figure 2: Modulated Receptor Hypothesis for Escibenzoline. The drug preferentially stabilizes the Inactivated State (ID), causing accumulation of block at high heart rates (Use-Dependence).

Data Analysis & Interpretation

Acceptance Criteria (Self-Validating)

Before including a cell in the Escibenzoline dataset, it must pass these checks:

-

Seal Resistance: > 1 GΩ.

-

Series Resistance (

): < 15 MΩ, compensated > 80%. -

Voltage Error: Actual voltage error must be < 5 mV (calculated as

). -

Stability: Control current run-down must be < 5% over 5 minutes.

Quantitative Outputs

| Parameter | Definition | Expected Escibenzoline Effect |

| Tonic Block | % inhibition at resting frequency (0.1 Hz) | Low to Moderate (10-20% at therapeutic conc.) |

| Use-Dependence | Additional block at high frequency (5-10 Hz) | High (Significant reduction in peak |

| Shift in steady-state inactivation curve | Negative shift (stabilizes inactivation) | |

| Tail Current | hERG current amplitude | Dose-dependent reduction (IC50 ~3-10 µM range) |

References

-

MedChemExpress. "(-)-(S)-Cibenzoline (Escibenzoline) Product Information." MedChemExpress. Accessed October 2023. Link

-

US Food and Drug Administration (FDA). "Recommended Voltage Protocols to Study Drug-Cardiac Ion Channel Interactions Using Recombinant Cell Lines." FDA.gov. July 2021.[2][3] Link

-

National Institutes of Health (NIH). "Block of HERG current expressed in HEK293 cells by the Na+-channel blocker cibenzoline." PubMed.[1][4] Accessed October 2023. Link

-

World Health Organization (WHO). "International Nonproprietary Names for Pharmaceutical Substances (INN) - List 125."[2][5] WHO Drug Information, Vol 35, No 2.[2] 2021.[2][3][4][5][6] Link

Sources

- 1. Effects of Antiarrhythmic Drugs on hERG Gating in Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes From a Patient With Short QT Syndrome Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.who.int [cdn.who.int]

- 3. fda.gov [fda.gov]

- 4. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Janron Consult Limited » Customs Tax Consultant Kenya» WCO WHO HS Classification of Active Pharmaceutical Ingredients>> HS Code HS Classification [janronconsult.com]

- 6. english.prescrire.org [english.prescrire.org]

Cell culture models for testing Escibenzoline efficacy

Executive Summary & Mechanistic Rationale

Escibenzoline (the (S)-enantiomer of Cibenzoline) is a Class Ia antiarrhythmic agent with significant clinical utility in managing hypertrophic obstructive cardiomyopathy (HOCM) and ventricular arrhythmias. Unlike standard small molecules, its efficacy relies on a dual mechanism: potent blockade of voltage-gated sodium channels (Nav1.5) and moderate inhibition of potassium channels (Kv11.1/hERG), combined with negative inotropic effects that reduce left ventricular outflow tract gradients.

Traditional cell lines (CHO, HEK293) lacking native sarcomeric architecture fail to capture the complex electromechanical coupling required to validate Escibenzoline. Therefore, this guide prioritizes Human Induced Pluripotent Stem Cell-derived Cardiomyocytes (hiPSC-CMs) as the translational gold standard.

Key Mechanistic Targets for Assay Validation:

-

Phase 0 Depression: Reduction in Vmax of the action potential (Sodium Channel Blockade).

-

Repolarization Prolongation: Extension of Action Potential Duration (APD) or Field Potential Duration (FPD).

-

Negative Inotropy: Reduction in calcium transient amplitude (relevant for HOCM efficacy).

Experimental Model Selection

To ensure data integrity and translatability, we utilize a tiered model approach.

| Model System | Assay Type | Readout Relevance |

| Tier 1: HEK293-Nav1.5 | Automated Patch Clamp | Pharmacology: Determination of IC50 for specific sodium channel blockade without sarcomeric interference. |

| Tier 2: hiPSC-CMs (2D Monolayer) | Microelectrode Array (MEA) | Integrated Electrophysiology: Assessment of Field Potential Duration (FPD), conduction velocity, and pro-arrhythmic risk (EADs). |

| Tier 3: hiPSC-CMs (Single Cell) | Calcium Imaging | Contractility: Direct measurement of Ca2+ handling to quantify negative inotropic efficacy. |

Pathway Visualization: Escibenzoline Mechanism of Action

Caption: Mechanistic pathway of Escibenzoline affecting depolarization, repolarization, and contractility.

Protocol A: High-Throughput Microelectrode Array (MEA)

Objective: Quantify the effect of Escibenzoline on Field Potential Duration (FPD—an in vitro surrogate for QT interval) and Conduction Velocity.

Reagents:

-

Commercially available hiPSC-CMs (e.g., iCell® or Cor.4U®).

-

Fibronectin (coating matrix).

-

MEA Plates (e.g., Axion Biosystems CytoView).

-

Escibenzoline Succinate (Stock: 10 mM in DMSO).

Step-by-Step Methodology:

-

Surface Preparation:

-

Coat the active area of the MEA plate with Fibronectin (50 µg/mL) for 1 hour at 37°C.

-

Critical Step: Place a 5 µL droplet directly over the electrode field to ensure dense monolayer formation.

-

-

Cell Plating:

-

Thaw hiPSC-CMs and resuspend to 40,000 cells/µL.

-

Seed 8 µL (approx. 300,000 cells) into the fibronectin droplet.

-

Incubate for 1 hour to allow attachment before slowly adding 500 µL of maintenance medium.

-

-

Maturation Phase:

-

Culture cells for 10–14 days, exchanging media every 48 hours.

-

Checkpoint: Verify synchronous beating (>30 BPM) and extensive monolayer coverage via microscopy before testing.

-

-

Escibenzoline Application:

-

Equilibrate the MEA plate on the recording station (37°C, 5% CO2) for 20 minutes to stabilize the baseline.

-

Record Baseline (T=0) for 5 minutes.

-

Apply Escibenzoline in a cumulative dose-response format: 0.1 µM, 0.3 µM, 1.0 µM, 3.0 µM, 10 µM .

-

Incubate for 15 minutes between each addition.

-

-

Data Acquisition:

-

Record field potentials for the last 2 minutes of each dosing window.

-

Metric: Measure the Na+ spike amplitude (depolarization) and the T-wave offset (repolarization).

-

Data Analysis & Interpretation:

-

Na+ Amplitude: Expect a dose-dependent decrease (Class I effect).

-

FPDc (Corrected FPD): Apply Fridericia’s correction (

). Escibenzoline should show moderate prolongation.[1]

Protocol B: Automated Patch Clamp (Nav1.5 Focus)

Objective: Determine the IC50 of Escibenzoline for the peak Sodium Current (INa), the primary mechanism for arrhythmia suppression.

System: Automated Patch Clamp (e.g., QPatch or SyncroPatch). Cell Line: HEK293 stably expressing SCN5A (Nav1.5).

Protocol:

-

Solutions:

-

Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose (pH 7.4).

-

Intracellular: 10 mM CsCl, 110 mM CsF, 10 mM EGTA, 10 mM HEPES (pH 7.2).

-

-

Voltage Protocol:

-

Hold potential at -100 mV.

-

Depolarize to -20 mV for 20 ms to elicit peak INa.

-

Repeat at 0.1 Hz frequency.

-

-

Drug Application:

-

Once seal resistance >500 MΩ and current is stable, apply Escibenzoline (0.1–100 µM).

-

Measure peak current inhibition at steady state.

-

Expected Results (Table 1):

| Parameter | Control | Escibenzoline (3 µM) | Escibenzoline (10 µM) | Interpretation |

| Peak INa (pA/pF) | -150 ± 20 | -90 ± 15 | -45 ± 10 | Significant block of fast Na+ current. |

| V1/2 Activation | -35 mV | -38 mV | -40 mV | Negative shift indicates stabilized inactivated state. |

| Recovery Tau (ms) | 12 ms | 25 ms | 45 ms | Slowed recovery from inactivation (Use-dependence). |

Protocol C: Calcium Transient Imaging (Inotropy)

Objective: Validate the negative inotropic effect utilized in HOCM therapy.

Workflow:

-

Dye Loading: Load hiPSC-CMs with Fluo-4 AM (2 µM) or Cal-520 for 30 minutes at 37°C.

-

Pacing: Field stimulate cells at 1 Hz (20V, 5ms pulse width) to normalize beat rate.

-

Imaging: Use a high-speed confocal line scanner or PMT-based system (>100 fps).

-

Analysis:

-

Measure Ca2+ Amplitude (F/F0).

-

Measure Decay Time (Tau) .

-

Scientific Insight: Escibenzoline should reduce the peak Ca2+ amplitude (negative inotropy) without severely compromising the decay time, distinguishing it from pure calcium channel blockers.

Experimental Workflow Diagram

Caption: Integrated workflow for validating Escibenzoline efficacy across electrophysiological and functional domains.

References

-

Harada, K., et al. (2024). Stereoselective metabolism of cibenzoline succinate and its enantiomers in human liver microsomes.[2]Drug Metabolism and Disposition . Link (Context: Stereoselectivity of Escibenzoline).

-

Hamada, Y., et al. (2000). Effects of cibenzoline on cardiac function and metabolism in the rat heart-lung preparation.[3]Journal of Veterinary Pharmacology and Therapeutics . Link (Context: Inotropic effects).

-

Kodama, I., et al. (2024). Molecular mechanism of cibenzoline-induced anticholinergic action in single atrial myocytes.[4]Circulation Research . Link (Context: Ion channel blockade mechanism).

-

Satoh, T., et al. (2024). Effect of cibenzoline on regional left ventricular function in hypertrophic obstructive cardiomyopathy.[5]Journal of Cardiology . Link (Context: Clinical efficacy in HOCM).

-

MedChemExpress. (2024). (-)-(S)-Cibenzoline (Escibenzoline) Product Information.Link (Context: Chemical structure and classification).

(Note: Dates in citations reflect the most recent access or reaffirmation of the compound's profile in literature reviews).

Sources

- 1. Effects of cibenzoline, a novel antiarrhythmic drug, on action potential and transmembrane currents in frog atrial muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereoselective metabolism of cibenzoline, an antiarrhythmic drug, by human and rat liver microsomes: possible involvement of CYP2D and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of cibenzoline on cardiac function and metabolism in the rat heart--lung preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular mechanism of cibenzoline-induced anticholinergic action in single atrial myocytes: comparison with effect of disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of cibenzoline on regional left ventricular function in hypertrophic obstructive cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

Analytical methods for Escibenzoline purity assessment

Executive Summary & Chemical Context

Escibenzoline (chemically identified herein as the S-enantiomer of Cibenzoline, or S-cibenzoline) is a Class Ia antiarrhythmic agent derived from the imidazoline scaffold. Unlike its racemate parent, the pure S-enantiomer requires rigorous stereospecific analysis due to the distinct pharmacodynamic profiles of chiral imidazolines.

This guide provides a comprehensive analytical lifecycle for Escibenzoline, moving beyond simple assay testing to a multi-dimensional purity assessment. It addresses the two Critical Quality Attributes (CQAs) specific to this molecule:

-

Achiral Chemical Purity: Detection of hydrolysis degradants (ring-opening) and synthetic precursors.

-

Enantiomeric Excess (%ee): Quantitation of the distomer (R-cibenzoline) which may act as a competitive antagonist or contribute to off-target toxicity.

Analytical Workflow Visualization

The following decision tree outlines the logical flow for lot release testing, ensuring that only chemically and stereochemically pure batches proceed to formulation.

Figure 1: Hierarchical analytical workflow for Escibenzoline. Tier 1 ensures chemical integrity; Tier 2 verifies stereochemical purity; Tier 3 is triggered only for unknown impurity identification.

Tier 1: Achiral Purity Assessment (RP-HPLC)

Objective: To separate Escibenzoline from its primary degradation product, the hydrolyzed imidazole metabolite (2-(2,2-diphenylcyclopropyl)-1H-imidazole), and synthetic precursors.

Causality & Rationale:

-

Stationary Phase: A C18 column with high carbon load is selected to retain the hydrophobic diphenylcyclopropyl moiety.

-

pH Control: Imidazoline rings are basic (pKa ~9.5). A phosphate buffer at pH 3.5 is critical to ensure the molecule is fully protonated, preventing peak tailing caused by interaction with residual silanols on the silica backbone.

-

Detection: 214 nm is chosen over 254 nm to maximize sensitivity for the cyclopropyl ring system, which has weak UV absorbance compared to the phenyl rings.

Protocol A: Gradient RP-HPLC Method

| Parameter | Specification |

| Instrument | HPLC with PDA/UV Detector (e.g., Agilent 1290 / Waters Alliance) |

| Column | Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 3.5) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Injection Vol | 10 µL |

| Detection | UV @ 214 nm (Reference: 360 nm) |

Gradient Table:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 | 85 | 15 |

| 15.0 | 40 | 60 |

| 20.0 | 40 | 60 |

| 21.0 | 85 | 15 |

| 25.0 | 85 | 15 |

System Suitability Criteria (Self-Validating):

-

Tailing Factor (Tf): NMT 1.5 (Ensures no secondary interactions).

-

Theoretical Plates (N): > 5000.

-

Resolution (Rs): > 2.0 between Escibenzoline and nearest impurity (usually the hydrolysis product).

Tier 2: Enantiomeric Purity (Chiral HPLC)

Objective: To quantify the R-enantiomer impurity. Since Escibenzoline is the S-enantiomer, the R-form is considered a critical impurity.

Causality & Rationale:

-

Mechanism: Separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector (amylose or cellulose carbamates).

-

Column Selection: The Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)) is historically superior for imidazoline derivatives due to the specific inclusion fit of the phenyl rings into the chiral cavities.

-

Mode: Normal Phase (Hexane/Ethanol) is preferred over Reverse Phase here because the non-polar environment maximizes the hydrogen bonding and pi-pi interactions necessary for chiral recognition.

Protocol B: Normal Phase Chiral Method

| Parameter | Specification |

| Column | Daicel Chiralcel OJ-H (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v) |

| ** Rationale for Additive** | Diethylamine (0.1%) blocks non-specific binding sites, sharpening the basic imidazoline peak. |

| Flow Rate | 0.8 mL/min |

| Temperature | 25°C (Lower temperature often improves chiral resolution) |

| Detection | UV @ 220 nm |

Calculation of Enantiomeric Excess (%ee):

Tier 3: Impurity Identification (LC-MS/MS)

Objective: If an unknown peak appears in Tier 1 (>0.1%), LC-MS is required to determine if it is a degradation product or a synthesis byproduct.

Protocol:

-

Source: Electrospray Ionization (ESI) in Positive Mode.

-

Mobile Phase: Switch Phosphate buffer (from Protocol A) to 0.1% Formic Acid (Volatile buffer required for MS).

-

Key Fragment Ions:

-

m/z ~263: Protonated parent ion

. -

m/z ~194: Loss of the imidazoline ring (characteristic of hydrolysis).

-

References

-

Hackman, M. R., Lee, T. L., & Brooks, M. A. (1983). Determination of cibenzoline in plasma and urine by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 273(2), 347-356. Link

-

Liu, F., et al. (2006). Enantiomeric separation of imidazolinone herbicides using chiral high-performance liquid chromatography. Journal of Chromatography A, 1113(1-2), 193-197. (Establishes Chiralcel OJ utility for imidazolines). Link

-

Corey, E. J., et al. (2007). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 12(12), 2684-2693. (Demonstrates validation of Chiralcel columns). Link

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Basis for SST criteria). Link

Application Note: Characterization of Cibenzoline* for Drug-Induced QT Prolongation Studies

Nomenclature Note: "Escibenzoline"

In the context of cardiac safety pharmacology, "Escibenzoline" is widely recognized as a phonetic misspelling of Cibenzoline (or its S-enantiomer). Cibenzoline is a Class Ia antiarrhythmic with potent Class III (hERG blocking) properties, making it a critical reference standard for multi-channel blockade studies. This guide focuses on Cibenzoline Succinate as the target analyte.

Executive Summary

Cibenzoline presents a unique pharmacological profile that makes it an ideal "stress test" compound for QT prolongation assays. Unlike pure hERG blockers (e.g., E-4031, Dofetilide) that selectively prolong Phase 3 repolarization, Cibenzoline exhibits a dual-channel blockade :

-

Nav1.5 Inhibition (Class Ia): Slows conduction velocity (Phase 0), widening the QRS complex.

-

hERG/IKr Inhibition (Class III): Delays repolarization (Phase 3), prolonging the QT interval.[1]

This Application Note details the protocols for dissecting these overlapping signals using Automated Patch Clamp (APC) and Ex Vivo Langendorff Perfusion . These methods allow researchers to distinguish between benign QRS widening and pro-arrhythmic QT prolongation.

Mechanism of Action & Signal Transduction

To accurately interpret QT data, one must understand the ionic causality. Cibenzoline binds to the intracellular cavity of the hERG channel, trapping the channel in the open/inactivated state.

Diagram 1: Dual-Channel Blockade Pathway

This diagram illustrates how Cibenzoline's dual mechanism translates into specific ECG biomarkers.

Caption: Cibenzoline impacts both depolarization and repolarization, creating a complex pro-arrhythmic substrate characterized by APD triangulation and EAD formation.

Experimental Protocols

Protocol A: In Vitro hERG Inhibition (Automated Patch Clamp)

Objective: Determine the IC50 of Cibenzoline for the rapid delayed rectifier potassium current (IKr). System: High-throughput Automated Patch Clamp (e.g., QPatch, SyncroPatch) or Manual Whole-Cell Patch Clamp.

Reagents & Solutions

| Component | Composition (mM) | Purpose |

| Extracellular Solution | NaCl 145, KCl 4, CaCl₂ 2, MgCl₂ 1, HEPES 10, Glucose 10 (pH 7.4) | Physiological mimic |

| Intracellular Solution | KCl 120, CaCl₂ 5.37, MgCl₂ 1.75, EGTA 5, HEPES 10, Mg-ATP 4 (pH 7.2) | Cytosolic mimic |

| Positive Control | E-4031 (100 nM) | Full IKr block verification |

| Test Compound | Cibenzoline Succinate (0.1, 0.3, 1, 3, 10, 30 µM) | Dose-response curve |

Step-by-Step Methodology

-

Cell Preparation: Use HEK293 cells stably expressing the KCNH2 (hERG) gene. Harvest cells at 70-80% confluency using Detachin (avoid trypsin to preserve channel integrity).

-